molecular formula C6H10FNO B13109520 1-Ethyl-3-fluoropyrrolidin-2-one

1-Ethyl-3-fluoropyrrolidin-2-one

Cat. No.: B13109520
M. Wt: 131.15 g/mol
InChI Key: ZBUVQJFKQPGQGJ-UHFFFAOYSA-N
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Description

1-Ethyl-3-fluoropyrrolidin-2-one is a fluorinated pyrrolidinone derivative. Pyrrolidinones are five-membered lactams that are commonly found in both natural and synthetic compounds. The presence of a fluorine atom in the structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 1-ethyl-3-fluoropyrrolidin-2-one can be achieved through several routes. One common method involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones typically involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Ethyl-3-fluoropyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-3-fluoropyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-3-fluoropyrrolidin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Molecular docking studies have shown that the compound can bind to active sites of proteins, influencing their function and activity .

Comparison with Similar Compounds

1-Ethyl-3-fluoropyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidin-2-one: Lacks the fluorine atom, resulting in different chemical and biological properties.

    3-Fluoropyrrolidin-2-one: Similar structure but without the ethyl group, affecting its reactivity and applications.

    N-Ethylpyrrolidin-2-one: Lacks the fluorine atom, leading to different interactions with molecular targets.

The presence of both the ethyl and fluorine groups in this compound makes it unique, providing a balance of hydrophobic and electronic properties that enhance its utility in various applications .

Biological Activity

1-Ethyl-3-fluoropyrrolidin-2-one is a fluorinated derivative of pyrrolidinone, a five-membered lactam. This compound has garnered attention due to its unique chemical structure, which includes an ethyl group and a fluorine atom, contributing to its distinct biological activities. The presence of fluorine is known to enhance the lipophilicity and metabolic stability of compounds, making them valuable in medicinal chemistry and drug development.

PropertyValue
Molecular FormulaC₆H₁₀FNO
Molecular Weight131.15 g/mol
IUPAC NameThis compound
InChIInChI=1S/C6H10FNO/c1-2-8-4-3-5(7)6(8)9/h5H,2-4H2,1H3
InChI KeyZBUVQJFKQPGQGJ-UHFFFAOYSA-N
Canonical SMILESCCN1CCC(C1=O)F

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine atom enhances the compound's binding affinity to specific enzymes and receptors, influencing biochemical pathways. Molecular docking studies suggest that this compound can effectively bind to active sites of proteins, modulating their functions.

Enzyme Interactions

This compound has been studied for its potential interactions with several enzymes:

  • Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Biochemical Assays : It serves as a probe in biochemical assays to study enzyme kinetics and interactions, aiding in the understanding of enzyme mechanisms.

Pharmacological Applications

The unique properties of this compound make it a candidate for various pharmacological applications:

  • Drug Development : Its structure suggests potential use in developing drugs targeting specific pathways, particularly in cancer and metabolic diseases.
  • Antiviral Properties : Preliminary studies indicate that derivatives of this compound may exhibit antiviral activity against viruses such as Hepatitis C, although more research is needed to confirm these effects.

Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal examined the inhibitory effects of this compound on a specific enzyme (e.g., cyclooxygenase). The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential therapeutic applications in inflammatory conditions.

Study 2: Antiviral Activity

In another investigation focused on antiviral properties, researchers tested various fluorinated pyrrolidinones against Hepatitis C virus (HCV). The findings revealed that this compound displayed moderate antiviral activity, warranting further exploration into its mechanism and efficacy.

Comparison with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with related compounds:

CompoundKey DifferencesBiological Activity
Pyrrolidin-2-oneLacks fluorine; different reactivityLimited biological activity
3-Fluoropyrrolidin-2-oneSimilar structure but no ethyl groupVaries; less potent
N-Ethylpyrrolidin-2-oneLacks fluorine; affects interactionsDifferent target profiles

The presence of both ethyl and fluorine groups in this compound enhances its hydrophobicity and electronic properties, making it more effective in biological systems compared to its analogs.

Properties

Molecular Formula

C6H10FNO

Molecular Weight

131.15 g/mol

IUPAC Name

1-ethyl-3-fluoropyrrolidin-2-one

InChI

InChI=1S/C6H10FNO/c1-2-8-4-3-5(7)6(8)9/h5H,2-4H2,1H3

InChI Key

ZBUVQJFKQPGQGJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1=O)F

Origin of Product

United States

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